1-(1-Adamantyl)-3-[(4-chlorobenzoyl)amino]urea
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Overview
Description
1-(1-Adamantyl)-3-[(4-chlorobenzoyl)amino]urea is a synthetic organic compound characterized by the presence of an adamantyl group and a chlorobenzoyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)-3-[(4-chlorobenzoyl)amino]urea typically involves the reaction of 1-adamantylamine with 4-chlorobenzoyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-3-[(4-chlorobenzoyl)amino]urea can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The adamantyl group can undergo oxidation to form corresponding adamantyl ketones or alcohols.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. Conditions involve the use of acidic or basic media.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products include substituted ureas with different functional groups replacing the chlorobenzoyl group.
Oxidation Reactions: Products include adamantyl ketones or alcohols.
Hydrolysis: Products include 1-adamantylamine and 4-chlorobenzoic acid.
Scientific Research Applications
1-(1-Adamantyl)-3-[(4-chlorobenzoyl)amino]urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its unique structural features. It may exhibit antiviral, antibacterial, or anticancer properties.
Material Science: The adamantyl group imparts rigidity and stability to the compound, making it useful in the development of advanced materials with specific mechanical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may find use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-3-[(4-chlorobenzoyl)amino]urea is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its adamantyl and chlorobenzoyl groups. These interactions can lead to the modulation of biological pathways, resulting in the observed pharmacological effects. Further research is needed to identify the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(1-Adamantyl)-3-[(4-methylbenzoyl)amino]urea: Similar structure with a methyl group instead of a chlorine atom.
1-(1-Adamantyl)-3-[(4-fluorobenzoyl)amino]urea: Similar structure with a fluorine atom instead of a chlorine atom.
1-(1-Adamantyl)-3-[(4-bromobenzoyl)amino]urea: Similar structure with a bromine atom instead of a chlorine atom.
Uniqueness: 1-(1-Adamantyl)-3-[(4-chlorobenzoyl)amino]urea is unique due to the presence of the chlorobenzoyl group, which can influence its reactivity and interaction with biological targets. The adamantyl group provides rigidity and stability, making the compound suitable for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(4-chlorobenzoyl)amino]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c19-15-3-1-14(2-4-15)16(23)21-22-17(24)20-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,21,23)(H2,20,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSFWQDVXJAPLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NNC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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